3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
Description
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridazine ring substituted with a methyl group at the 1-position and a ketone at the 6-position.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULZYUZBBYHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (often referred to as LML-134) has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by detailed data tables and insights from verified sources.
Structural Representation
The compound features a pyridazinone core, which is essential for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Some notable applications include:
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research published in peer-reviewed journals has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress suggests potential as a treatment for conditions like Alzheimer's disease.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action, particularly its interaction with specific receptors and enzymes within the body.
Enzyme Inhibition
Studies have reported that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmacological agents.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted by researchers demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving transgenic mice models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine-Based Analogs
Pyridazine derivatives are notable for their electronic properties due to the two adjacent nitrogen atoms. Key analogs include:
Key Insights :
- The methyl group at the 1-position in the target compound may enhance metabolic stability compared to unmethylated analogs.
- Propanoic acid chains improve solubility over shorter-chain derivatives, favoring interactions in biological systems.
Heterocyclic Variants with Different Ring Systems
Substitution of the pyridazine ring with other heterocycles significantly impacts physicochemical and biological properties:
Key Insights :
- Pyridazine’s dual nitrogen atoms may confer stronger dipole moments compared to pyran or phenyl systems, influencing binding affinity.
Esters and Sulfur-Containing Derivatives
Modifications to the carboxylic acid group or side chain introduce functional diversity:
Key Insights :
- Esterification (e.g., methyl esters) increases volatility, as seen in pineapple aroma compounds, whereas the free carboxylic acid in the target compound favors ionic interactions .
- Thioether groups (e.g., 3-(methylthio)propanoic acid derivatives) introduce sulfur’s nucleophilic character, absent in the target compound .
Biological Activity
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.17 g/mol. The compound features a pyridazinone moiety that is linked to a propanoic acid group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit activity through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are important for various signaling pathways. Specifically, inhibition of PDE4 has been linked to anti-inflammatory effects and improvements in cognitive function.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds in the pyridazinone class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Lipid Metabolism : Some studies suggest that related compounds can lower LDL cholesterol and triglyceride levels, indicating a potential role in managing dyslipidemia .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific PDE enzymes, leading to increased levels of cAMP within cells. This elevation in cAMP is associated with enhanced cellular responses to hormonal signals and reduced inflammatory processes.
In Vivo Studies
Recent studies involving animal models have shown that administration of this compound results in significant reductions in markers of inflammation and improved metabolic profiles. For instance, a study reported that treatment with related pyridazinone derivatives led to decreased levels of serum triglycerides and improved insulin sensitivity .
Case Studies
Several case studies highlight the therapeutic potential of pyridazinone derivatives:
Q & A
Q. What are the recommended synthetic routes for 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid under laboratory conditions?
A practical method involves cyclocondensation under high-pressure conditions. For example, analogous pyridazine derivatives are synthesized using a Q-tube reactor with acetic acid and ammonium acetate as catalysts at 130°C for 2 hours. Reaction progress is monitored via TLC and GC/MS, followed by ethanol washing to isolate the product . Adjustments to substituents (e.g., methyl groups) may require optimization of reaction time and stoichiometry.
Q. How can researchers determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve the structure, incorporating hydrogen atom positioning and anisotropic displacement parameters . Data processing and visualization can be streamlined via the WinGX suite, which integrates tools for metric analysis and ORTEP-style illustrations .
Q. What safety protocols are critical when handling this compound?
While direct safety data for this compound is limited, analogous propanoic acids require:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in sealed containers under inert gas to prevent degradation .
Q. How can solubility and stability be optimized for in vitro studies?
Prepare stock solutions in DMSO (1–2 mg/mL) and dilute in aqueous buffers (e.g., PBS, pH 7.2). Solubility in PBS is typically ~1 mg/mL. Avoid long-term storage of aqueous solutions (>24 hours) to prevent hydrolysis. For organic solvent-free preparations, directly dissolve the compound in buffer with sonication .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?
- Solubility : Compare data across solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy or HPLC.
- pKa Prediction : Use Hammett plots or computational tools (e.g., SPARC) based on structural analogs. For example, 3-(4-chlorophenyl)propanoic acid has a pKa of 4.61, suggesting the target compound’s carboxylic acid group may exhibit similar acidity .
- Thermal Stability : Differential scanning calorimetry (DSC) can clarify melting points and decomposition thresholds .
Q. How does the 1-methyl substituent on the pyridazine ring influence electronic and steric effects?
The methyl group at the 1-position likely:
- Reduces ring flexibility , enhancing planarity and π-π stacking interactions.
- Alters electron density at the 6-oxo position, affecting hydrogen-bonding capacity. Compare with derivatives like 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl carboxylates to assess steric hindrance in enzyme binding .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs?
Similar propanoic acids undergo:
- Phase I metabolism : Hydroxylation or dehydroxylation (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid → 3-(4-hydroxyphenyl)propanoic acid) .
- Phase II conjugation : Sulfation or glucuronidation at the carboxylic acid or hydroxyl groups. Track metabolites via LC-MS/MS in rodent plasma or urine .
Q. How can computational tools aid in predicting biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or RANKL, leveraging the compound’s carboxylic acid group for hydrogen bonding.
- QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with anti-inflammatory or osteoclast inhibition activity observed in analogs .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
